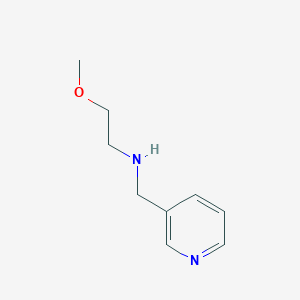
2-methoxy-N-(pyridin-3-ylmethyl)ethanamine
Übersicht
Beschreibung
The compound "2-methoxy-N-(pyridin-3-ylmethyl)ethanamine" is not directly mentioned in the provided papers. However, the papers discuss related compounds with pyridine moieties and methoxy groups, which are relevant to the analysis of similar chemical structures and properties. For instance, the synthesis of compounds involving pyridinecarbaldehyde and methoxy groups is a common theme in these studies .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions and the use of microwave irradiation, as seen in the formation of a tetradentate ligand from the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine . Another example is the three-component synthesis of a pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine, which was performed at room temperature . These methods suggest that the synthesis of "2-methoxy-N-(pyridin-3-ylmethyl)ethanamine" could potentially be carried out through similar multi-component reactions or condensation processes under controlled conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed by spectroscopic methods and single-crystal X-ray diffraction . For example, the crystal and molecular structure of a compound with a 6-chloropyridin-3-yl methoxy group was determined and found to crystallize in the monoclinic space group . Similarly, the molecular structure of a compound with a pyridin-3-yl group was determined by single-crystal X-ray diffraction and supported by theoretical calculations . These studies indicate that detailed molecular structure analysis is crucial for understanding the properties and potential applications of such compounds.
Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can lead to various products depending on the reaction conditions and the functional groups present. For instance, the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol led to the isolation of a compound that could further react to form a di(pyridin-2-yl)ethanediol . The presence of methoxy and pyridinyl groups in these compounds suggests that "2-methoxy-N-(pyridin-3-ylmethyl)ethanamine" may also undergo similar reactions, potentially leading to complexation with metals or other organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are closely related to their molecular structures. For example, the presence of intermolecular hydrogen bonds, as observed in the crystal structure of a methoxy phenyl compound , can influence the compound's solubility and melting point. The distorted octahedral geometry found in a cadmium complex suggests potential coordination chemistry applications. The stability of these compounds can vary, as seen with the di-hemiketal form of a pyridine derivative, which reverted to its diketone form . These insights are valuable for predicting the behavior of "2-methoxy-N-(pyridin-3-ylmethyl)ethanamine" in various environments and its potential reactivity.
Wissenschaftliche Forschungsanwendungen
1. Ethylene Oligomerization Studies
- Application Summary: This compound is used in the synthesis of nickel (II) complexes, which are then used as catalysts for the oligomerization of ethylene .
- Methods of Application: The compound is reduced using NABH4 to produce its amine analogue. This is then reacted with [NiBr2(DME)] to afford the nickel (II) complex. This complex is activated with either EtAlCl2 or methylaluminoxane (MAO) to produce an active ethylene oligomerization catalyst .
- Results: The catalysts produced were found to be effective in the oligomerization of ethylene, affording mostly ethylene dimers (C4), in addition to trimers (C6) and tetramers (C8) .
2. Chemodivergent Synthesis of N-(pyridin-2-yl)amides
- Application Summary: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine .
- Methods of Application: N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free .
- Results: The method provides a convenient route to N-(pyridin-2-yl)amides, which are important structures in many biologically active compounds .
3. Synthesis of Novel 2-(pyridin-2-yl) Pyrimidine Derivatives
- Application Summary: This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have potential biological activities .
- Results: The synthesized compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
4. Anti-Tubercular Agents
- Application Summary: This compound is used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as potent anti-tubercular agents .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
5. Synthesis of 3-Bromoimidazo[1,2-a]pyridines
- Application Summary: This compound is used in the chemodivergent synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
- Methods of Application: 3-Bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
- Results: The method provides a convenient route to 3-bromoimidazopyridines, which are important structures in many biologically active compounds .
6. Synthesis of Pyridin-3-yl-Pyrimidin-2-yl-Aminophenyl-Amide Derivatives
- Application Summary: This compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
- Results: The synthesized compounds were evaluated for their pharmacokinetic profiles and biological activity .
7. Anti-Tubercular Agents
- Application Summary: This compound is used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as potent anti-tubercular agents .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
8. Synthesis of 3-Bromoimidazo[1,2-a]pyridines
- Application Summary: This compound is used in the chemodivergent synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
- Methods of Application: 3-Bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
- Results: The method provides a convenient route to 3-bromoimidazopyridines, which are important structures in many biologically active compounds .
9. Synthesis of Pyridin-3-yl-Pyrimidin-2-yl-Aminophenyl-Amide Derivatives
Eigenschaften
IUPAC Name |
2-methoxy-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-12-6-5-11-8-9-3-2-4-10-7-9/h2-4,7,11H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOQTGDGRQEINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405964 | |
| Record name | 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(pyridin-3-ylmethyl)ethanamine | |
CAS RN |
120739-68-6 | |
| Record name | 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxyethyl)(pyridin-3-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



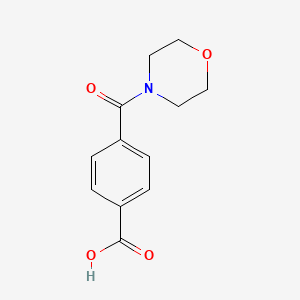
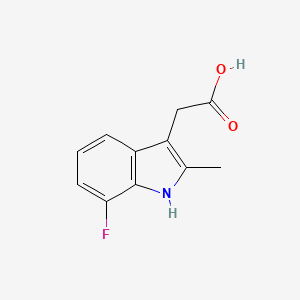

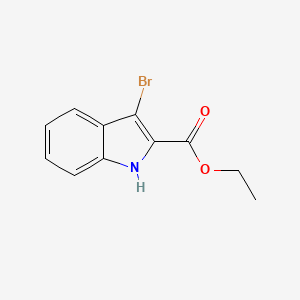
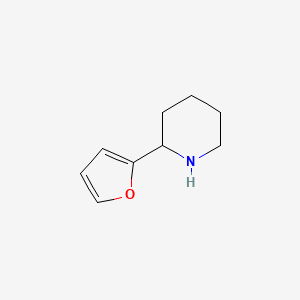
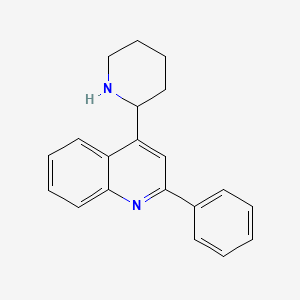
![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)
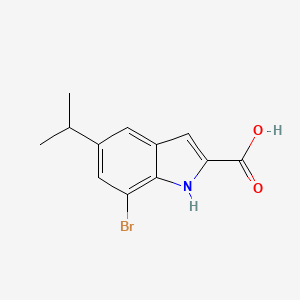
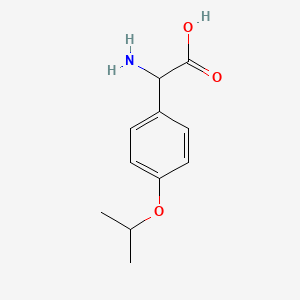
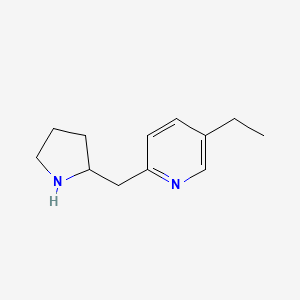
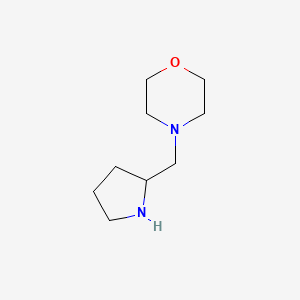
![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)